

metabolism of cinnamyl anthranilate in vivo

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Compound of Interest

Compound Name: Cinnamyl anthranilate

Cat. No.: B1236720

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An in-depth analysis of the in vivo metabolism of **cinnamyl anthranilate** reveals significant species-dependent variations, primarily revolving around the hydrolysis of the ester bond. These differences are critical in understanding its toxicological profile, particularly its effects as a peroxisome proliferator and its carcinogenicity in certain species. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of **cinnamyl anthranilate**, providing detailed experimental methodologies and visual representations of the core metabolic pathways.

Absorption and Excretion

Cinnamyl anthranilate can be absorbed through oral and percutaneous routes. Following absorption, the compound and its metabolites are primarily excreted in the urine.

Percutaneous Absorption

Studies in rhesus monkeys and with excised human skin demonstrate that **cinnamyl anthranilate** can penetrate the skin. Occlusion of the application site significantly increases absorption.

Table 1: Percutaneous Absorption of **Cinnamyl Anthranilate**

Species/Sy stem	Application Dose	Duration	Condition	Absorption (% of Dose)	Reference
Rhesus Monkey (in vivo)	4 µg/cm ²	24 h	Non-occluded	26.1 ± 2.3%	Bronaugh et al., 1985[1]
Rhesus Monkey (in vivo)	4 µg/cm ²	24 h	Occluded	39.0 ± 2.8%	Bronaugh et al., 1985[1]
Human Skin (in vitro)	4 µg/cm ²	48 h	Non-occluded	24.0 ± 5.1%	Bronaugh et al., 1985[1]

| Human Skin (in vitro) | 4 µg/cm² | 48 h | Occluded | 53.3 ± 6.7% | Bronaugh et al., 1985[1] |

Excretion Profile

Following intraperitoneal administration in rodents, the majority of the administered radioactivity from labeled **cinnamyl anthranilate** is recovered in the urine within the first 24 hours.[1][2]

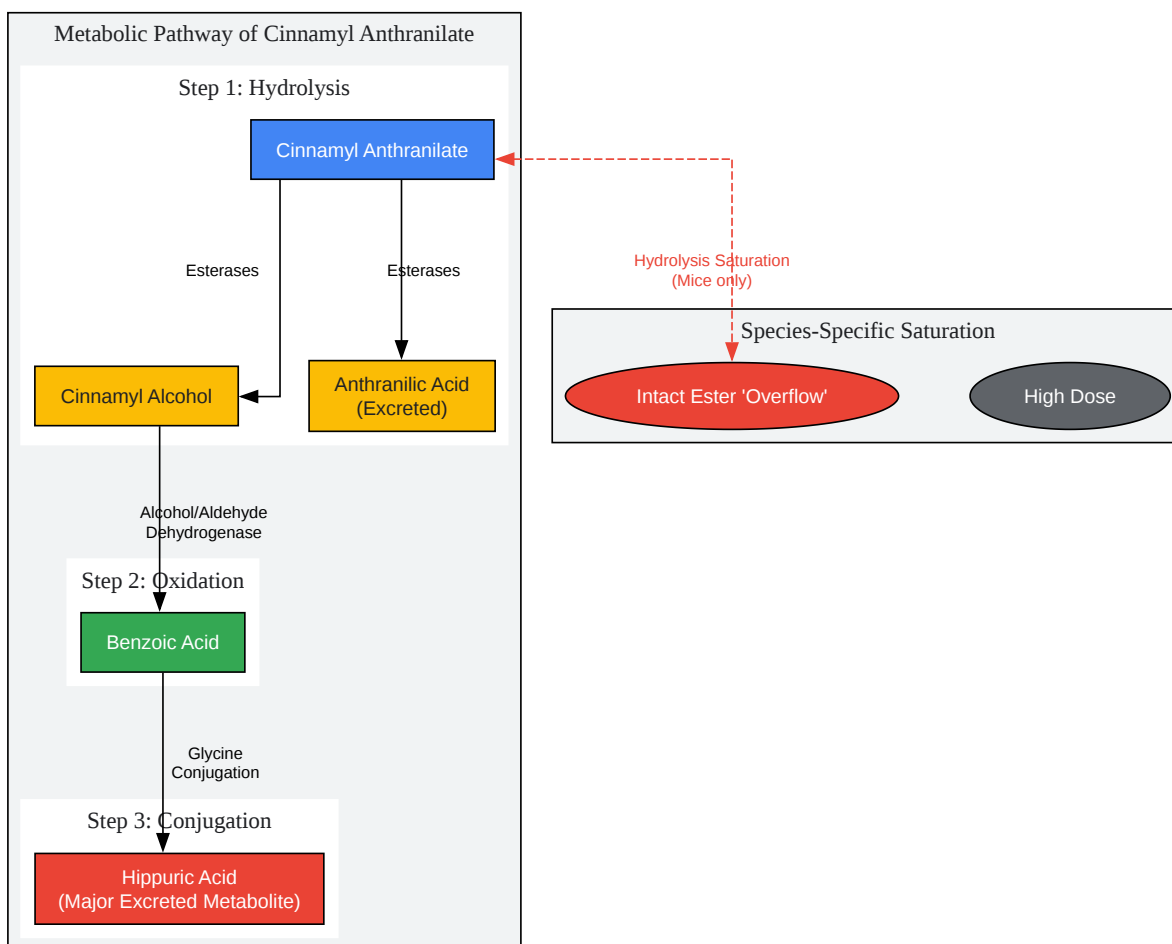
Table 2: Excretion of [³⁻¹⁴C] **Cinnamyl Anthranilate** (250 mg/kg bw, i.p.)

Species	Route	0-24h Urine (% of Dose)	24-72h Urine (% of Dose)	0-72h Faeces (% of Dose)	Total Recovery	Reference
Fischer 344 Rat	Urine	70%	10%	-	90%	Keyhanfar & Caldwell, 1996[1]
	Faeces	-	-	10%		
CD-1 Mouse	Urine	78%	6%	-	91%	Keyhanfar & Caldwell, 1996[1]

|| Faeces | - | - | 7% || |

Biotransformation and Metabolic Pathways

The primary metabolic pathway for **cinnamyl anthranilate** is hydrolysis into its constituent parts: cinnamyl alcohol and anthranilic acid.^[1] Cinnamyl alcohol is further metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid.^[1] A crucial species difference exists in the efficiency of the initial hydrolysis step.



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Caption: Metabolic pathway of **cinnamyl anthranilate**.

Species and Dose-Dependent Metabolism

In rats and humans, **cinnamyl anthranilate** is efficiently and completely hydrolyzed.[1] Consequently, no unchanged ester is found in the urine, even after high doses.[1][2] In contrast, the hydrolysis pathway in mice becomes saturated at high doses.[2] This saturation leads to the systemic circulation and subsequent urinary excretion of the intact ester, which is responsible for the observed peroxisome proliferation and hepatocarcinogenicity in this species.[1][3]

Table 3: Major Urinary Metabolites Following Administration of **Cinnamyl Anthranilate**

Species	Dose	Route	Unchan ged Ester (% of Dose)	Benzoic Acid (% of Urinary ¹⁴ C)	Hippuri c Acid (% of Urinary ¹⁴ C)	Anthran ilic Acid (% of Dose)	Referen ce
Human	250 mg	Oral	Not Detecte d (<0.04%)	-	-	-	Keyhanf ar & Caldwel l, 1996[1] [2]
Rat (F344)	250 mg/kg	i.p.	Not Detected	Minor	~95%	-	Keyhanfa r & Caldwell, 1996[1]
Mouse (CD-1)	250 mg/kg	i.p.	2.2%	~16%	~80%	-	Keyhanfa r & Caldwell, 1996[1]

| Mouse (B6C3F₁) | 500 mg/kg | Oral | 0.3-0.4% | - | 35% | 17% | Caldwell et al., 1985[1] |

The dose-dependent nature of this metabolic saturation in mice is critical. Below a certain threshold, mice also hydrolyze the ester completely.

Table 4: Dose-Dependent Excretion of Unchanged **Cinnamyl Anthranilate** in Mice (i.p.)

Dose (mg/kg bw)	Unchanged Ester in Urine (% of Dose)	Reference
5	Not Detected	Keyhanfar & Caldwell, 1996[1][2]
20	Proportion present remains constant	Keyhanfar & Caldwell, 1996[2]
50	3.1%	Keyhanfar & Caldwell, 1996[1]

| 250 | 2.2% | Keyhanfar & Caldwell, 1996[1] |

Experimental Protocols

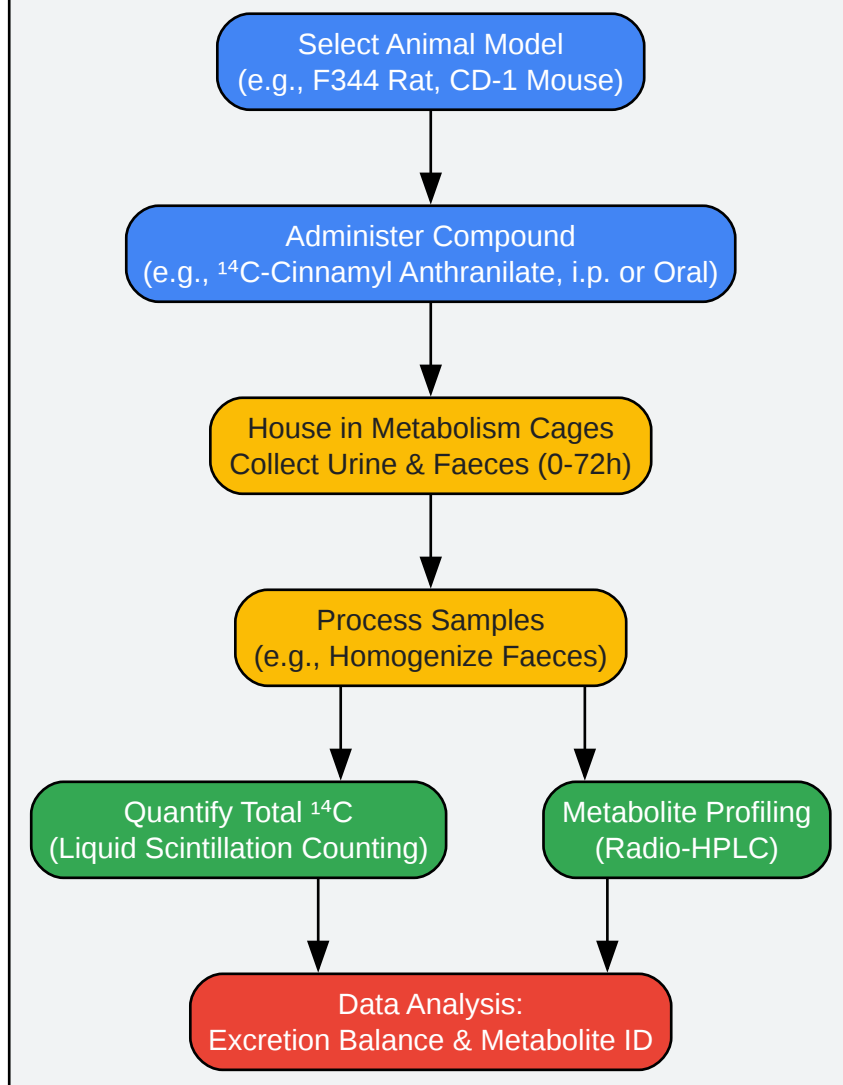
The following section outlines the typical methodologies employed in the in vivo study of **cinnamyl anthranilate** metabolism.

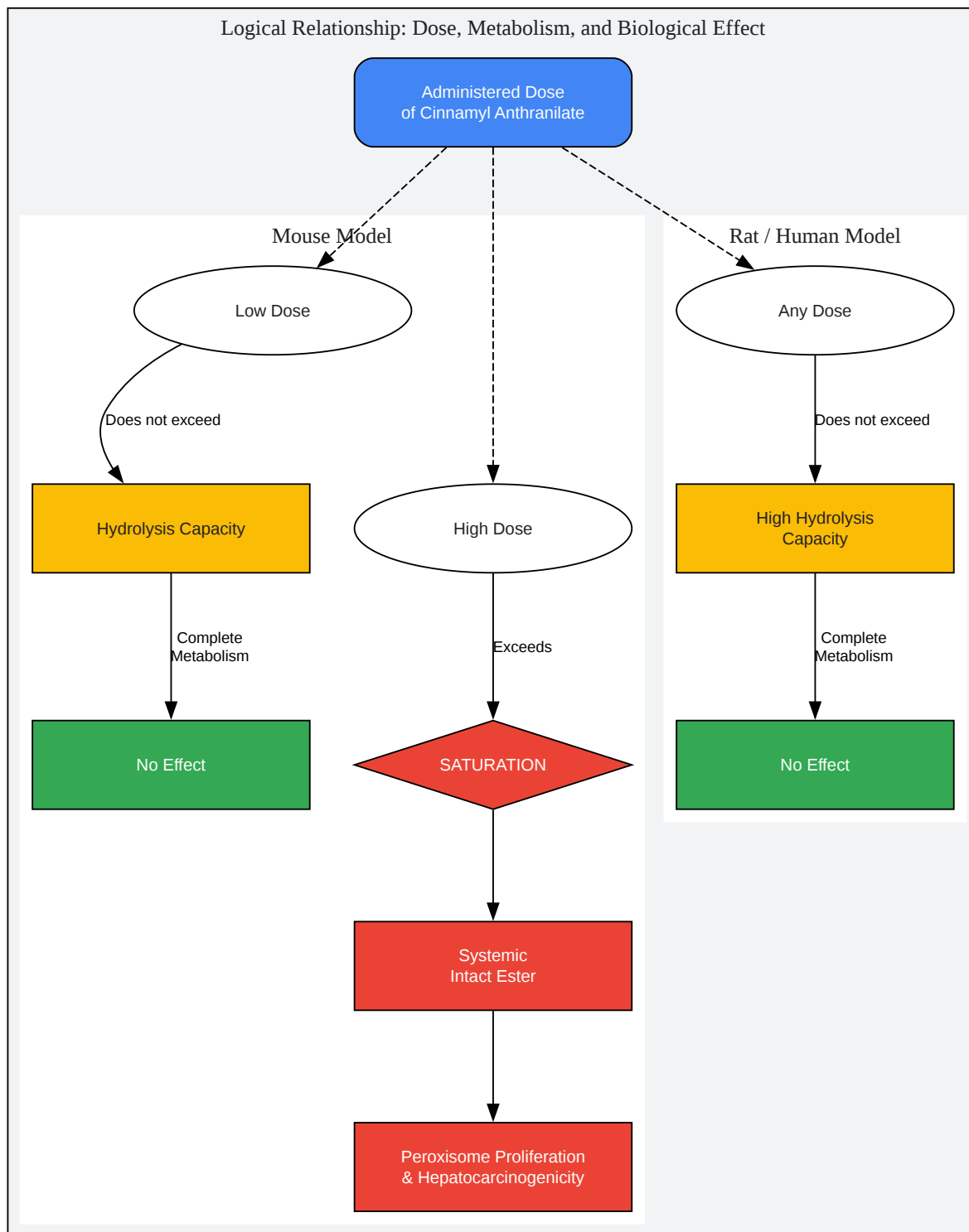
Animal Studies

- Species and Strain: Male Fischer 344 (F344) rats and male CD-1 or B6C3F₁ mice are commonly used.[1][2]
- Compound Administration:
 - Radiolabeling: [3-¹⁴C] **Cinnamyl anthranilate** is synthesized to facilitate tracking of the parent compound and its metabolites.[2]
 - Route of Administration: Intraperitoneal (i.p.) injection or oral administration (gavage or dietary) are standard methods.[1][2]
 - Dosage: Doses can range from 5 mg/kg to 500 mg/kg for acute studies, or up to 30,000 ppm in the diet for sub-chronic studies.[1][2]
- Sample Collection:

- Urine and faeces are collected over a period of 72 hours post-administration, typically in 24-hour intervals.^[2] Animals are housed in metabolism cages to allow for separate collection.
- Sample Analysis:
 - Quantification of Radioactivity: Total radioactivity in urine and faeces samples is measured to determine excretion patterns.
 - Metabolite Profiling: Radio-High-Performance Liquid Chromatography (radio-HPLC) is used to separate and identify radiolabeled metabolites in the urine.^[2] For studies with unlabelled compounds, fluorescence HPLC may be employed.^[2]

Experimental Workflow for In Vivo Metabolism Study





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